Hexakis(1H,1H-perfluorononyloxy)phosphazene
Übersicht
Beschreibung
Hexakis(1H,1H-perfluorononyloxy)phosphazene is a synthetic compound belonging to the class of perfluorinated phosphazene derivatives. It consists of a phosphazene backbone with six perfluorononyloxy side chains attached to it . This compound is often utilized as a surfactant, dispersant, or hydrophobic additive due to its ability to lower surface tension and enhance wetting properties .
Vorbereitungsmethoden
The synthesis of Hexakis(1H,1H-perfluorononyloxy)phosphazene involves the reaction of hexachlorocyclotriphosphazene with perfluorononanol in the presence of a base. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the phosphazene ring. The industrial production methods are similar but scaled up to accommodate larger quantities .
Analyse Chemischer Reaktionen
Hexakis(1H,1H-perfluorononyloxy)phosphazene primarily undergoes substitution reactions due to the presence of reactive sites on the phosphazene ring. Common reagents used in these reactions include nucleophiles such as amines and alcohols. The major products formed from these reactions are substituted phosphazenes with varying functional groups .
Wissenschaftliche Forschungsanwendungen
Hexakis(1H,1H-perfluorononyloxy)phosphazene has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and dispersant in various chemical processes.
Biology: Employed in the fabrication of nanomaterials and thin films.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic properties.
Industry: Utilized in the production of hydrophobic coatings and materials.
Wirkmechanismus
The mechanism of action of Hexakis(1H,1H-perfluorononyloxy)phosphazene involves its ability to lower surface tension and enhance wetting properties. This is achieved through the interaction of the perfluorononyloxy side chains with the surface, creating a hydrophobic barrier. The molecular targets and pathways involved include the phosphazene backbone and the perfluorononyloxy side chains .
Vergleich Mit ähnlichen Verbindungen
Hexakis(1H,1H-perfluorononyloxy)phosphazene is unique due to its specific structure and properties. Similar compounds include:
- Hexakis(1H,1H,2H-difluoroethoxy)phosphazene
- Hexakis(1H,1H,3H-tetrafluoropropoxy)phosphazene
- Hexakis(1H,1H,5H-octafluoropentoxy)phosphazene
- Hexakis(1H,1H,7H-perfluoroheptoxy)phosphazene
These compounds share a similar phosphazene backbone but differ in the length and type of perfluorinated side chains, which result in varying properties and applications.
Biologische Aktivität
Hexakis(1H,1H-perfluorononyloxy)phosphazene (HPNP) is a synthetic organophosphorus compound characterized by its unique phosphazene backbone and six perfluorononyloxy substituents. Its molecular formula is C₅₄H₁₈F₉₆N₃O₆P, and it has a molecular weight of approximately 2721.505 g/mol . This compound has garnered attention due to its potential applications in various fields, including materials science, biochemistry, and pharmacology.
Chemical Structure and Properties
The structure of HPNP consists of alternating phosphorus and nitrogen atoms within a cyclic framework, which is further modified by the presence of fluorinated alkyl chains. These perfluorononyloxy groups impart significant chemical stability and hydrophobicity to the compound, influencing its biological interactions .
Synthesis
The synthesis of HPNP typically involves the reaction of phosphazene precursors with perfluoroalkyl alcohols under controlled conditions. This process allows for the formation of the desired perfluorononyloxy substituents, which are crucial for the compound's properties .
Pharmacokinetics and Metabolism
Research indicates that HPNP may exhibit unique pharmacokinetic properties due to its fluorinated structure. Studies have shown that compounds with similar structures can alter metabolic pathways in biological systems. For instance, the incorporation of fluorinated groups can enhance the lipophilicity of compounds, potentially leading to prolonged circulation times in biological fluids .
Table 1: Comparison of Biological Activity with Related Compounds
Compound Name | Molecular Formula | Key Biological Activity Features |
---|---|---|
This compound | C₅₄H₁₈F₉₆N₃O₆P | Potential for bioaccumulation; altered metabolic pathways |
Hexakis(1H,1H-perfluoroheptoxy)phosphazene | C₄₈H₁₈F₉₂N₃O₆P | Similar metabolic effects; shorter fluorinated chain |
Octakis(1H,1H-perfluorooctoxy)phosphazene | C₄₈H₁₂F₈N₄O₈P₂ | Increased hydrophobicity; potential endocrine disruption |
Case Studies
In a recent study focusing on hormone growth promoters (HGPs), it was suggested that compounds similar to HPNP could influence hormonal balance in livestock and potentially pose health risks to consumers due to their estrogenic activity . The study highlighted concerns regarding increased breast cancer risks associated with prolonged exposure to such compounds through dietary intake.
Another investigation into the environmental impact of fluorinated substances emphasized the need for thorough assessments of their biological effects. The study noted that while HPNP and similar compounds are effective in various applications, their persistence in biological systems could lead to unforeseen health implications .
Toxicological Considerations
While specific toxicological data on HPNP is limited, related studies suggest that fluorinated organophosphorus compounds may exhibit cytotoxic effects at certain concentrations. The hydrophobic nature of these compounds can facilitate cellular uptake and accumulation, raising concerns about their long-term effects on human health and the environment .
Eigenschaften
IUPAC Name |
2,2,4,4,6,6-hexakis(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H12F102N3O6P3/c55-7(56,13(67,68)19(79,80)25(91,92)31(103,104)37(115,116)43(127,128)49(139,140)141)1-160-166(161-2-8(57,58)14(69,70)20(81,82)26(93,94)32(105,106)38(117,118)44(129,130)50(142,143)144)157-167(162-3-9(59,60)15(71,72)21(83,84)27(95,96)33(107,108)39(119,120)45(131,132)51(145,146)147,163-4-10(61,62)16(73,74)22(85,86)28(97,98)34(109,110)40(121,122)46(133,134)52(148,149)150)159-168(158-166,164-5-11(63,64)17(75,76)23(87,88)29(99,100)35(111,112)41(123,124)47(135,136)53(151,152)153)165-6-12(65,66)18(77,78)24(89,90)30(101,102)36(113,114)42(125,126)48(137,138)54(154,155)156/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRLUYTKKKGLFDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OP1(=NP(=NP(=N1)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OCC(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H12F102N3O6P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101103284 | |
Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2829.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365808-72-5 | |
Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365808-72-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2λ5,4λ5,6λ5-1,3,5,2,4,6-Triazatriphosphorine, 2,2,4,4,6,6-hexakis[(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononyl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101103284 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.